molecular formula C18H15F3N4O2S B6557910 N-[(pyridin-4-yl)methyl]-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide CAS No. 1040650-90-5

N-[(pyridin-4-yl)methyl]-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide

Cat. No.: B6557910
CAS No.: 1040650-90-5
M. Wt: 408.4 g/mol
InChI Key: VCBVFLFIIGTZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(pyridin-4-yl)methyl]-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide features a central 1,3-thiazole ring substituted with a 4-(trifluoromethoxy)phenylamino group at position 2 and an acetamide side chain at position 4. The acetamide moiety is further modified with a pyridin-4-ylmethyl group.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)-2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2S/c19-18(20,21)27-15-3-1-13(2-4-15)24-17-25-14(11-28-17)9-16(26)23-10-12-5-7-22-8-6-12/h1-8,11H,9-10H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBVFLFIIGTZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Similarities and Key Variations

The following table highlights structural analogs and their variations in substituents, molecular weight, and pharmacological targets:

Compound Name / ID Molecular Formula Key Substituents Molecular Weight (g/mol) Pharmacological Target / Notes Reference
Target Compound C₁₈H₁₆F₃N₃O₂S - 4-(Trifluoromethoxy)phenylamino (thiazole C2)
- Pyridin-4-ylmethyl (acetamide N-substituent)
395.4 (estimated) Not explicitly stated; inferred thiazole-acetamide bioactivity N/A
Mirabegron (MBG) C₂₁H₂₄N₄O₂S - 2-Amino-1,3-thiazol-4-yl
- (2R)-2-hydroxy-2-phenylethylaminoethylphenyl
396.51 β3-Adrenergic receptor agonist; used for overactive bladder
N-{4-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide C₁₇H₁₄FN₃OS - 3-Fluoroanilino (thiazole C2)
- Unmodified acetamide
335.38 Structural analog with fluorophenyl group; potential kinase inhibition
2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide C₁₇H₁₆N₃O₂S - 4-Methoxyphenyl (acetamide)
- Pyridin-3-yl (thiazole C4)
334.40 Unknown target; structural emphasis on pyridine and methoxy groups
N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide C₁₉H₂₀N₄O₃S₂ - Aminosulfonyl and methyl (thiazole)
- 2-Pyridinylphenyl (acetamide)
432.52 Antiviral (herpesvirus); sulfonyl group enhances solubility
Dehydroxy Impurity (Imp A) of Mirabegron C₂₀H₂₂N₄OS - Phenethylaminoethylphenyl
- Lacks hydroxyl group of MBG
366.48 Reduced β3 activity due to absence of hydroxyl group

Key Observations:

  • Substituent Effects: The trifluoromethoxy group in the target compound may enhance metabolic stability and binding affinity compared to fluoro () or methoxy () substituents .
  • Pyridine Position: Pyridin-4-ylmethyl (target) vs.
  • Pharmacological Targets: While Mirabegron () targets β3-adrenoceptors, compounds with morpholine () or piperidine () substituents may engage kinases or ion channels, indicating divergent therapeutic applications.

Pharmacokinetic and Physicochemical Comparisons

Property Target Compound Mirabegron (MBG) N-[5-(Aminosulfonyl)-...acetamide ()
Solubility Moderate (trifluoromethoxy increases lipophilicity) High (polar hydroxyl group) High (sulfonyl group enhances aqueous solubility)
Bioavailability Likely moderate (pyridine enhances absorption) 29–35% (oral) Not reported
Metabolic Stability High (C-F bonds resist oxidation) Moderate (hydroxyl group susceptible to conjugation) High (sulfonamide resists degradation)

Notes:

  • The trifluoromethoxy group in the target compound improves metabolic stability over Mirabegron’s hydroxyl group .
  • Sulfonamide-containing analogs () exhibit enhanced solubility, critical for oral administration .

Therapeutic Implications

  • Mirabegron (β3 Agonist): Validates the thiazole-acetamide scaffold for urological applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.